Arterenol bitartrate
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Overview
Description
Arterenol bitartrate, also known as norepinephrine bitartrate, is a catecholamine neurotransmitter and hormone. It plays a crucial role in the body’s response to stress and is involved in various physiological processes, including the regulation of blood pressure and heart rate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of optically pure l-norepinephrine bitartrate involves treating dl-norepinephrine base with D-(−)-tartaric acid in the presence of water and an organic solvent . This process ensures high enantiomeric purity, which is essential for its pharmaceutical applications.
Industrial Production Methods: Industrial production of arterenol bitartrate typically involves large-scale synthesis using similar methods to those described above. The process is optimized for yield and purity, ensuring that the final product meets stringent pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Arterenol bitartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydroxyphenylethanol derivatives.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydroxyphenylethanol derivatives.
Substitution: Various substituted phenylethanolamines.
Scientific Research Applications
Arterenol bitartrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role as a neurotransmitter and its effects on cellular signaling pathways.
Industry: Employed in the formulation of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Arterenol bitartrate functions primarily as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors. It also stimulates beta-adrenergic receptors, leading to increased heart rate and coronary artery dilation . These actions result in elevated blood pressure and improved blood flow to vital organs during stress responses .
Comparison with Similar Compounds
Epinephrine: Another catecholamine with similar vasoconstrictive and cardiac stimulant properties.
Dopamine: Shares structural similarities and also acts as a neurotransmitter and vasopressor.
Isoproterenol: A synthetic catecholamine with more pronounced beta-adrenergic effects.
Uniqueness: Arterenol bitartrate is unique in its balanced action on both alpha and beta-adrenergic receptors, making it particularly effective in managing acute hypotensive states and cardiac arrest . Its specific molecular structure allows for targeted therapeutic effects with a relatively low incidence of side effects compared to other catecholamines .
Properties
Molecular Formula |
C12H15NO9-2 |
---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t8-;1-,2-/m11/s1 |
InChI Key |
WNPNNLQNNJQYFA-HQWYAZORSA-L |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origin of Product |
United States |
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